molecular formula C13H18O B1345499 4'-Pentylacetophenone CAS No. 37593-02-5

4'-Pentylacetophenone

Cat. No. B1345499
CAS RN: 37593-02-5
M. Wt: 190.28 g/mol
InChI Key: KBKGPMDADJLBEM-UHFFFAOYSA-N
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Description

4’-Pentylacetophenone, also known as p-Pentylacetophenone or 1-(4-pentylphenyl)ethanone, is a chemical compound used in scientific research. It has a molecular weight of 190.28 and its molecular formula is C13H18O . It’s a useful research chemical, often serving as a precursor for the synthesis of pharmaceuticals and as a reagent in organic chemistry experiments.


Molecular Structure Analysis

The IUPAC Standard InChI for 4’-Pentylacetophenone is InChI=1S/C13H18O/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14/h7-10H,3-6H2,1-2H3 . This indicates that the molecule consists of a pentyl group attached to the fourth carbon of an acetophenone molecule .


Physical And Chemical Properties Analysis

4’-Pentylacetophenone is a liquid at 20 degrees Celsius . It has a boiling point of 292.1°C at 760 mmHg . The specific gravity at 20/20 is 0.95, and the refractive index is 1.52 .

Scientific Research Applications

Photochemical Transformation

  • Photochemical transformation of ibuprofen : A study by Ruggeri et al. (2013) revealed that 4-isobutylacetophenone (a similar compound to 4'-Pentylacetophenone) can form photochemically from ibuprofen, highlighting a potential environmental impact in surface waters (Ruggeri et al., 2013).

Chromatography and Separation

  • High-resolution gas chromatography : Soják et al. (1990) studied the separation of isomeric alkenes and alkanes using glass capillary columns coated with a nematic phase of 4-n-pentylacetophenone, suggesting its use in advanced chromatographic techniques (Soják et al., 1990).

Drug Synthesis Intermediates

  • Friedel-Crafts Acylation in Drug Synthesis : Yadav and Bhagat (2005) described the use of 4-(Methylthio)acetophenone, a variant of 4'-Pentylacetophenone, in the synthesis of Vioxx, a Nonsteroidal Anti-Inflammatory Drug (NSAID). This showcases its role as an intermediate in pharmaceutical synthesis (Yadav & Bhagat, 2005).

Environmental Analysis

  • Analysis in Environmental Samples : A study by Zorita et al. (2007) developed a method for determining free concentrations of 4-isobutylacetophenone in environmental samples, demonstrating the application of 4'-Pentylacetophenone-related compounds in environmental monitoring (Zorita et al., 2007).

Spectroscopic Analysis

  • Spectroscopic Properties of Similar Compounds : Saravanan and Balachandran (2015) analyzed the spectroscopic properties of 4-hexylacetophenone, a compound structurally similar to 4'-Pentylacetophenone, providing insights into its physical and chemical characteristics (Saravanan & Balachandran, 2015).

Each of these studies contributes to a diverse understanding of 4'-Pentylacetophenone and related compounds in various scientific contexts, from environmental impact and analytical chemistry to pharmaceutical synthesis and spectroscopic

Scientific Research Applications of 4'-Pentylacetophenone

  • Inhibitor of Tyrosinase and Ribonucleotide Reductase

    • An acetophenone-based compound showed potential as an inhibitor of tyrosinase and ribonucleotide reductase, important for cancer treatment research (Saeed et al., 2022).
  • Environmental Monitoring and Fate of Branched Alkylphenols

    • A study on the environmental distribution and fate of branched alkylphenols, related to 4'-Pentylacetophenone, highlighted the importance of understanding the ecological impact of such compounds (Janousek et al., 2020).
  • Quantification in Cell Culture Media

    • Research on quantifying 4-Phenylbutyric Acid, a compound related to 4'-Pentylacetophenone, in cell culture media, aids in understanding its pharmacodynamics, crucial for neurodegeneration and cancer studies (Villani et al., 2023).
  • Computational Modeling of Drug Separation

    • Studies have utilized computational modeling for the separation of pharmaceuticals, including compounds like 4'-Pentylacetophenone, from aqueous solutions, demonstrating its significance in environmental remediation (Pishnamazi et al., 2020).
  • Benzophenone Derivatives for Alzheimer’s Disease

    • Research on benzophenone derivatives, which are structurally related to 4'-Pentylacetophenone, has shown promise in developing treatments for Alzheimer’s disease (Godyń et al., 2022).

Safety And Hazards

4’-Pentylacetophenone is considered harmful and is labeled with the signal word "Warning" . It can cause skin irritation and serious eye irritation. Precautionary measures include avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

1-(4-pentylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKGPMDADJLBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068038
Record name Ethanone, 1-(4-pentylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Pentylacetophenone

CAS RN

37593-02-5
Record name 1-(4-Pentylphenyl)ethanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(4-pentylphenyl)-
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Record name 4'-Pentylacetophenone
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-(4-pentylphenyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 1-(4-pentylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Park, J Yeon, PH Lee, K Lee - Tetrahedron Letters, 2013 - Elsevier
… The best results were obtained using FeCl 2 ·H 2 O from 4-pentylphenylacetylene; this reaction produced 4-pentylacetophenone in 92% yield in only 1 h at 60 C (entry 9). …
Number of citations: 87 www.sciencedirect.com
P Djura, MV Sargent - Australian Journal of Chemistry, 1976 - CSIRO Publishing
… The first material eluted was 2'-hydroxy-4'-pentylacetophenone (10) (256 n~g) which was obtained as an oil, bp 130" (bath)/O5 mm (Found: C, 75.7; H, 8.7. C13H1802 requires C, 75.7; …
Number of citations: 12 www.publish.csiro.au
D Janietz, K Praefcke, D Singer - Liquid Crystals, 1993 - Taylor & Francis
First examples of amphiphilic alkyl pentakis(phenylethynyl)benzene ethers containing functional groups at the terminal position of their alkoxy chains were synthesized by etherification …
Number of citations: 70 www.tandfonline.com
AJ Seed, KJ Toyne, M Hird, JW Goodby - Liquid Crystals, 2012 - Taylor & Francis
… The synthesis of 1 by Coates and Gray [Citation6] utilised a hypobromite oxidation of 4-pentylacetophenone. Instead of this approach we selected 1-bromo-4-pentylbenzene as a …
Number of citations: 17 www.tandfonline.com
ID Fletcher, GR Luckhurst - Liquid Crystals, 1995 - Taylor & Francis
Abstract Theory predicts that a compound whose structure possesses both rod-like and disc-like characteristics should exhibit a biaxial nematic phase. With this in mind we have …
Number of citations: 96 www.tandfonline.com
Z He, RG Weiss - Journal of the American Chemical Society, 1990 - ACS Publications
… isomer was qualitatively similar to that of the pure one, but its resonances could not be separated satisfactorily from those of 4-pentylacetophenone. On the basis of its greater yield from …
Number of citations: 2 pubs.acs.org
A Arnoldi, A Bonsignori, P Melloni… - Journal of medicinal …, 1990 - ACS Publications
… 2-(Benzylthio)-6-hydroxy-4-pentylacetophenone (8). A mixture of 2.28 g (6.9 mmol) of 7 and … 2-Mercapto-6-hydroxy-4-pentylacetophenone (9). A solution of 3.8 g (11.6 mmol) of 8 in 40 …
Number of citations: 70 pubs.acs.org

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